molecular formula C10H14N2OS B2570265 2-[(2-Methylbenzyl)thio]acetohydrazide CAS No. 669705-03-7

2-[(2-Methylbenzyl)thio]acetohydrazide

Cat. No.: B2570265
CAS No.: 669705-03-7
M. Wt: 210.3
InChI Key: WBWGSMFRNVBJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-[(2-Methylbenzyl)thio]acetohydrazide typically involves the reaction of 2-methylbenzyl chloride with thioacetic acid, followed by the addition of hydrazine hydrate. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

2-[(2-Methylbenzyl)thio]acetohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[(2-Methylbenzyl)thio]acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Methylbenzyl)thio]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and hydrazide functional groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

2-[(2-Methylbenzyl)thio]acetohydrazide can be compared to other similar compounds, such as:

    2-[(2-Methylbenzyl)thio]acetic acid: Similar structure but lacks the hydrazide group.

    2-[(2-Methylbenzyl)thio]acetohydrazone: Contains a hydrazone group instead of a hydrazide group.

    2-[(2-Methylbenzyl)thio]acetate: An ester derivative of the compound.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-4-2-3-5-9(8)6-14-7-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWGSMFRNVBJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.